Product packaging for Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine(Cat. No.:CAS No. 159326-72-4)

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

Número de catálogo: B3106511
Número CAS: 159326-72-4
Peso molecular: 149.15 g/mol
Clave InChI: PONRKWXOBUXXDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Product Overview Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine (CAS 159326-72-4) is a derivative of a renowned privileged scaffold in medicinal chemistry, recognized for its versatility in interacting with diverse biological targets . This compound features a fused, nitrogen-rich heterocyclic system that serves as a potent multimodal pharmacophore , making it an invaluable building block for researchers developing novel therapeutic agents . Research Applications and Value The pyrrolo[2,1-f][1,2,4]triazine core is a established structural component in several approved drugs and investigational compounds . Its derivatives have demonstrated potent activity across a wide spectrum of biological targets, positioning this scaffold at the forefront of targeted therapy research, particularly in oncology and virology . As a diamine-substituted analog, this compound is strategically designed to mimic the 2,4-diaminopyrimidine motif , a well-validated kinase inhibitor platform . This design enables the compound to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, facilitating the development of high-potency, selective inhibitors. Specific research applications for this chemical series include: • Kinase Inhibition: The scaffold has been successfully explored in the creation of potent small-molecule inhibitors for a diverse range of kinases, including Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase 2 (JAK2) . These kinases are critical therapeutic targets for cancers and other diseases. • Antiviral Drug Discovery: The pyrrolo[2,1-f][1,2,4]triazine moiety is the active heterocycle in the broad-spectrum antiviral drug Remdesivir , used in the treatment of infections caused by RNA viruses like SARS-CoV-2 . Related analogs have also shown promising anti-norovirus activity by inhibiting the viral RNA-dependent RNA polymerase (RdRp) . • Neurological Research: Inhibitors based on this scaffold have been investigated for the treatment of neuropathic pain by targeting the Adaptor Protein 2-Associated Kinase 1 (AAK1) . Handling and Storage This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the available Safety Data Sheet for detailed handling information. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B3106511 Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine CAS No. 159326-72-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONRKWXOBUXXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269311
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-72-4
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159326-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrolo 2,1 F 1 2 3 Triazines and Their Diamine Derivatives

Historical Development of Synthetic Routes to Pyrrolo[2,1-f]nih.govnih.govrsc.orgtriazine Scaffold

The unique, bridgehead nitrogen-containing heterocycle, pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine, was first synthesized in the late 1970s. nih.govresearchgate.net The initial synthesis was reported by Neuenhoeffer in 1977 and was based on an addition/fragmentation reaction of 1,2,4-triazines with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govresearchgate.net Despite its early discovery, the scaffold did not find significant applications for over a decade. nih.govresearchgate.net

The interest in this heterocycle was revived in the early 1990s when it was incorporated into C-nucleosides as a novel mimic of purine (B94841). researchgate.netresearchgate.net This development paved the way for its exploration in medicinal chemistry. The subsequent explosion of the kinase inhibitor field in the early 2000s created a demand for new, druggable scaffolds, which led to the recognition of pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine as a "privileged" template. researchgate.netresearchgate.netnih.gov This status as a valuable pharmacophore has since fueled the development of diverse and efficient synthetic routes to access its derivatives. nih.govresearchgate.netnih.gov

Synthesis from Pyrrole (B145914) Derivatives

A primary strategy for constructing the pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine core involves a build-up approach starting from a functionalized pyrrole ring. This multi-step process typically begins with the introduction of a nitrogen-nitrogen bond at the N1 position of the pyrrole, followed by a cyclization step to form the fused 1,2,4-triazine (B1199460) ring. nih.gov

N-Amination Strategies in Pyrrole Functionalization

The critical step in this synthetic sequence is the N-amination of the pyrrole derivative, which establishes the key N-N bond required for the triazine ring. nih.gov Various electrophilic aminating agents have been successfully employed for this transformation. The choice of reagent often depends on the specific substrate and desired efficiency. nih.gov

Key N-amination reagents include:

O-(Diphenylphosphinyl)hydroxylamine: This reagent is used for the electrophilic N-amination of pyrrole derivatives, such as in the synthesis of pyrrolotriazine-containing adenosine (B11128) analogs. nih.gov

Chloramine (NH₂Cl): A convenient and economical aminating agent, NH₂Cl has been used as an alternative to more complex reagents like O-(diphenylphosphinyl)hydroxylamine. nih.gov

O-(2,4-dinitrophenyl)hydroxylamine: This reagent can be used to N-aminate N-unsubstituted pyrrole derivatives in the presence of a base like sodium hydride (NaH). nih.gov

The table below summarizes various N-amination strategies reported in the literature.

Pyrrole SubstrateAminating AgentBase/ConditionsProductReference
Methyl pyrrole-2-carboxylateNH₂Cl-N-aminated intermediate nih.gov
Pyrrole nucleoside derivativeO-(diphenylphosphinyl)hydroxylamine-N-aminopyrrole nucleoside nih.gov
N-unsubstituted pyrroleO-(2,4-dinitrophenyl) hydroxylamineNaH1-aminopyrrole nih.gov
Substituted pyrroleNH₂Cl-N-aminopyrrole derivative nih.gov

Subsequent Cyclization Reactions for Ring Closure

Following the successful N-amination of the pyrrole, the next step is the annulation of the 1,2,4-triazine ring. This is achieved by reacting the N-aminopyrrole intermediate with a reagent that provides the remaining carbon and nitrogen atoms needed to complete the six-membered ring. nih.gov

Common cyclization strategies include:

Reaction with Formamidine (B1211174) Acetate (B1210297): N-aminopyrroles can be cyclized with formamidine acetate to form pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazin-4-amine derivatives. nih.govresearchgate.net

Heating with Formamide (B127407): A straightforward method involves heating the N-aminopyrrole with formamide at high temperatures (e.g., 165°C) to yield the unsubstituted pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine. nih.gov

Condensation with Ammonium (B1175870) Carbonate: A scalable process has been developed that uses a stable bromoaldehyde intermediate which undergoes condensation with ammonium carbonate to generate the pyrrolotriazine core. researchgate.netacs.org

Benzoyl Isothiocyanate followed by Hydrolytic Cyclization: Treatment of an N-aminated pyrrole with benzoyl isothiocyanate, followed by hydrolytic cyclization and S-methylation, can produce substituted bicyclic pyrrolotriazines. nih.gov

1,3-Dipolar Cycloaddition Approaches for Pyrrolo[2,1-f]nih.govnih.govrsc.orgtriazine Formation

An alternative and powerful strategy for the synthesis of the pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine scaffold is through a 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This approach allows for the construction of the polysubstituted bicyclic system in a single step from readily available precursors. nih.govacs.org

Utilization of 1,2,4-Triazinium Salts as Dipolarophiles

This methodology begins with synthetically accessible 1,2,4-triazines, which are efficiently alkylated under mild conditions to form stable 1-alkyl-1,2,4-triazinium salts. nih.govresearchgate.netacs.org These salts serve as precursors to reactive intermediates. Upon treatment with a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), the triazinium salts generate triazinium ylides (specifically, azomethyne ylides) in situ. rsc.orgresearchgate.netrsc.org These ylides act as the 1,3-dipole in the subsequent cycloaddition reaction. nih.govresearchgate.net

Reactions with Acetylenedicarboxylates and Related Reagents

The in situ-generated triazinium ylides readily react with electron-poor dipolarophiles to yield the target pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazines. nih.govresearchgate.net The most commonly used dipolarophile for this reaction is dimethyl acetylenedicarboxylate (DMAD). nih.govmdpi.comresearchgate.net The reaction proceeds smoothly and tolerates a wide range of substituents on the triazinium salt, affording the desired cycloaddition products in good to very good yields. mdpi.comacs.org

Other electron-poor reagents that have been used as dipolarophiles include acrylonitrile (B1666552) and N-ethylmaleimide, expanding the scope of the reaction to produce diverse derivatives. acs.org

The table below details examples of the 1,3-dipolar cycloaddition approach.

1,2,4-Triazinium Salt PrecursorBaseDipolarophileProductReference
3-Alkylthio-1-alkyl-5-aryl-1,2,4-triazinium saltsTriethylamineDimethyl acetylenedicarboxylate (DMAD)Substituted pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazines researchgate.netrsc.org
5-Aryl substituted 1-ethyl-1,2,4-triazinium saltsDIPEADimethyl acetylenedicarboxylate (DMAD)5,6-Dicarboxylate-pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazines acs.org
N(1)-ethyl-1,2,4-triazinium tetrafluoroboratesTriethylamineDimethyl acetylenedicarboxylate (DMAD)2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazines mdpi.com
1-Ethyl-5-phenyl-1,2,4-triazinium saltTriethylamineAcrylonitrileDiastereomeric pyrrolotriazine products acs.org

Multistep Synthetic Protocols for Diverse Pyrrolo[2,1-f]nih.govbeilstein-journals.orgresearchgate.nettriazine Structures

The synthesis of the pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold, a key component in various biologically active molecules, can be achieved through several multistep protocols. nih.gov These methods often begin with either pyrrole or 1,2,4-triazine precursors, allowing for the construction of a diverse array of substituted derivatives. nih.govnih.gov

One common strategy starts from N-unsubstituted pyrrole derivatives. For instance, treating a pyrrole compound with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine or chloramine, followed by cyclization with formamide at elevated temperatures, yields the pyrrolotriazine core. nih.gov Another approach involves the transformation of 3-iodo-1H-pyrrole-2-carbaldehyde into a pyrrole-2-carbonitrile, which serves as a key intermediate for further elaboration. nih.gov

A linear, seven-step synthesis has been developed to create pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine-4-amine adenosine analogs. nih.gov This process begins with the formation of an activated trichloroacetamidate from trichloroacetonitrile (B146778) and a riboside. nih.gov Subsequent reaction with a pyrrole derivative in the presence of a Lewis acid like BF₃·Et₂O gives an anomeric mixture of pyrrole nucleosides. nih.gov After separation, the pure β-anomer undergoes electrophilic N-amination and cyclization with formamidine acetate to form the target substituted pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4-amine. nih.gov

Alternatively, synthesis can commence from 1,2,4-triazine derivatives. These can be alkylated to form stable 1-alkyl-1,2,4-triazinium salts. nih.gov These salts act as precursors to triazinium ylides, which then undergo 1,3-dipolar cycloaddition reactions with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate, to produce polysubstituted pyrrolotriazines in a single step. nih.govmdpi.com This method provides a facile route to various derivatives with good yields. nih.gov

Another multistep procedure utilizes a pyridine (B92270) derivative, which is first brominated and converted into a substituted pivaloylamide. nih.gov Reaction with n-BuLi and DMF affords a key aldehyde intermediate. Concurrently, a separate pyrrole carboxamide is N-aminated. The condensation of these two fragments leads to the formation of the final pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine structure. nih.gov

Table 1: Overview of Selected Multistep Synthetic Strategies
Starting MaterialKey StepsIntermediateFinal Product Type
Pyrrole DerivativeN-amination, Cyclization with formamideN-aminopyrroleUnsubstituted Pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine
Substituted 1,2,4-triazineAlkylation, 1,3-Dipolar Cycloaddition1-alkyl-1,2,4-triazinium ylidePolysubstituted Pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazines
Riboside and PyrroleC-ribosylation, N-amination, Cyclizationβ-anomeric pyrrole nucleosidePyrrolotriazine Adenosine Analog
Pyridine and Pyrrole DerivativesBromination, Formylation, N-amination, CondensationSubstituted pivaloylamide and N-aminopyrroleSubstituted Pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazines

Transition Metal-Mediated Transformations in Pyrrolo[2,1-f]nih.govbeilstein-journals.orgresearchgate.nettriazine Synthesis

Transition metal catalysis offers efficient pathways for constructing complex heterocyclic systems. In the synthesis of pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazines, copper-mediated reactions have proven particularly valuable. A one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones has been developed, forming at least six chemical bonds in the process. nih.gov

This methodology involves the Cu(II)-catalyzed reaction of 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide. nih.gov The optimal catalytic system for this transformation was found to be CuCl₂·2H₂O with sodium acetate (NaOAc) in dimethyl sulfoxide (B87167) (DMSO) at a temperature of 120°C. nih.gov This approach highlights the utility of transition metals in facilitating complex cyclization and condensation reactions to build the fused heterocyclic core efficiently. nih.gov

Rearrangement Reactions as Pathways to Pyrrolo[2,1-f]nih.govbeilstein-journals.orgresearchgate.nettriazine Systems

Rearrangement reactions provide an alternative and often practical route to the pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine framework. A notable example is the nucleophile-induced rearrangement of pyrrolo[1,2-d] nih.govresearchgate.netsemanticscholar.orgoxadiazines to form pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones. beilstein-journals.orgresearchgate.netsemanticscholar.org This method is considered more facile and practical than many previously reported procedures that often require harsh conditions like high temperatures and long reaction times. beilstein-journals.orgsemanticscholar.org

The synthesis begins with the preparation of 1,2-biscarbamoyl-substituted 1H-pyrroles, which can undergo regioselective intramolecular cyclization. beilstein-journals.orgresearchgate.net The choice of halogen sources for the triphenylphosphorane reagent and the nature of the N-functional groups influence the regioselectivity of this cyclization. semanticscholar.org The resulting pyrrolo[1,2-d] nih.govresearchgate.netsemanticscholar.orgoxadiazines can then be rearranged under very mild conditions (e.g., 0°C for 5 minutes) to yield the desired pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones. semanticscholar.org It was demonstrated that the rearrangement proceeds readily when counterions such as lithium and sodium are used with the oxygen nucleophile. semanticscholar.org

Strategic Introduction of Diamine Functionality onto the Pyrrolo[2,1-f]nih.govbeilstein-journals.orgresearchgate.nettriazine Core

The introduction of amine groups, particularly to form 2,4-diamine derivatives, is a key step in synthesizing many biologically active pyrrolotriazines. The synthesis of a new kinase inhibitor template, 2-anilino-7-aryl-pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine, illustrates a strategic approach. researchgate.net This synthesis was designed to include a late-stage, orthogonally reactive intermediate that allows for rapid diversification. researchgate.net An optimized in situ triflate displacement is employed to install the C2-aniline functionality. researchgate.net

A more fundamental precursor, pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4-amine, can be synthesized by first performing an electrophilic N-amination on a pyrrole derivative using an agent like O-(diphenylphosphinyl)hydroxylamine to yield an N-aminopyrrole. nih.gov This intermediate is then cyclized in the presence of formamidine acetate to directly form the substituted pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4-amine. nih.gov This amine can then serve as a handle for further functionalization or as a key component of the final molecule.

Table 2: Methods for Introducing Amine Functionality
Target PositionMethodologyKey ReagentsIntermediate/Precursor
C4-AmineCyclization of N-aminopyrroleFormamidine acetateN-aminopyrrole
C2-AnilineIn situ triflate displacementAniline (B41778) derivativeC2-triflate pyrrolotriazine

Academic Insights into Scalable Synthesis Development for Pharmaceutical Intermediates

The transition from laboratory-scale synthesis to large-scale production of pharmaceutical intermediates like the pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine core requires the development of efficient, safe, and scalable methodologies. acs.orgacs.org One scalable process begins with tert-butyl carbazate (B1233558) to provide the key N-N bond. researchgate.net The pyrrolotriazine core is generated via a stable bromoaldehyde intermediate, followed by condensation with ammonium carbonate. researchgate.net

Structure Activity Relationships Sar of Pyrrolo 2,1 F 1 2 3 Triazine 2,4 Diamine and Analogs

General Principles of SAR in Fused Nitrogen-Containing Heterocyclic Systems

Fused nitrogen-containing heterocyclic systems are core structures in many synthetic compounds that exhibit a wide range of biological activities, including anticancer properties. nih.gov The pharmacological and biological activities of these compounds are highly dependent on their structural specificity and the strength of their interactions with biological receptors. openmedicinalchemistryjournal.com The arrangement and number of nitrogen atoms within the fused rings are critical, as these heteroatoms can participate in hydrogen bonding and other non-covalent interactions with amino acid residues in target proteins, such as kinases. nih.gov

The structure-activity relationship (SAR) in these systems is governed by several key principles. The nature, position, and orientation of substituents on the heterocyclic core can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. nih.govzsmu.edu.ua For instance, electron-withdrawing groups on an attached phenyl ring can enhance anticancer activity, while hydroxy substitutions may improve antioxidant properties. researchgate.net These modifications influence how the molecule fits into a binding pocket and interacts with key residues, ultimately determining its potency and selectivity. nih.govzsmu.edu.ua SAR studies, therefore, involve systematic modifications of the scaffold to understand these interactions and optimize the compound's therapeutic profile. mountainscholar.org

Positional Effects of Substituents on Biological Activities of Pyrrolo[2,1-f]nih.govnih.govnih.govtriazines

The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine nucleus is recognized as a versatile template in drug discovery, particularly for developing kinase inhibitors. nih.govcapes.gov.br The biological activity of its derivatives is profoundly influenced by the placement of substituents around the bicyclic core.

The C2 and C4 positions of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold are critical for interaction with kinase targets. The 4-amino group, in particular, is a key feature for binding to the ATP pocket of many kinases.

Early research identified that attaching specific anilino groups at the C4 position yielded potent kinase inhibitors. For example, a 4-((3-chloro-4-fluorophenyl)amino) substituent resulted in potent biochemical inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govcapes.gov.br Conversely, a 4-((3-hydroxy-4-methylphenyl)amino) substituent produced potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govcapes.gov.br This demonstrates that subtle changes to the C4 substituent can switch the selectivity profile of the compound between different kinase families.

Modifications to the C2 position have also been explored. In the development of Janus Kinase 2 (JAK2) inhibitors, it was found that modifying the aniline (B41778) substituent at the C2 position could decrease the formation of glutathione (B108866) adducts, a strategy aimed at minimizing potential drug-induced toxicity. nih.gov This highlights the dual role of substituents in not only dictating potency but also influencing the metabolic stability and safety profile of the molecule.

Table 1: Effect of C4-Anilino Substitution on Kinase Inhibition
CompoundC4-SubstituentTarget KinaseInhibitory Activity (IC₅₀)Reference
14-((3-chloro-4-fluorophenyl)amino)EGFR0.100 µM nih.gov
24-((3-hydroxy-4-methylphenyl)amino)VEGFR-20.066 µM nih.gov
34-((4-methyl-3-(N-methylcarbamoyl)phenyl)amino)VEGFR-20.023 µM nih.gov

The pyrrole (B145914) portion of the scaffold, comprising positions C5, C6, and C7, offers additional points for modification to fine-tune the molecule's properties. Studies on EGFR and VEGFR-2 inhibitors showed that biological activity was generally maintained with substitutions at the C5 or C6 positions, suggesting these are promising sites for introducing side chains to modulate physicochemical properties like solubility. nih.govcapes.gov.br However, substitution at the C7 position was found to be detrimental to activity in this context. nih.govcapes.gov.br

In contrast, for other kinase targets, the C7 position is a key point of interaction. A series of 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govnih.govtriazines were developed as potent Anaplastic Lymphoma Kinase (ALK) inhibitors. nih.govresearchgate.net One such compound showed a nanomolar IC₅₀ value of 10 nM against ALK. nih.gov Similarly, a novel series of potent JAK2 inhibitors featured a 2,7-pyrrolotriazine core. nih.gov

Furthermore, the C6 position has been specifically functionalized to enhance potency. The introduction of aryl and heteroaryl ketones at the C6 position of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold led to a series of potent inhibitors of p38α MAP kinase with efficacy in in vivo inflammation models. researchgate.net

Table 2: Effect of C6 and C7 Substitution on Kinase Inhibition
Compound ClassSubstitution PatternTarget KinaseKey FindingReference
EGFR/VEGFR-2 InhibitorsSubstitution at C5 or C6EGFR, VEGFR-2Activity maintained, allows for property modulation. nih.gov
EGFR/VEGFR-2 InhibitorsSubstitution at C7EGFR, VEGFR-2Activity not maintained. nih.gov
ALK Inhibitors2,7-disubstitutedALKPotent inhibition (e.g., IC₅₀ = 10 nM). nih.gov
JAK2 Inhibitors2,7-disubstitutedJAK2Led to a novel series of potent inhibitors. nih.gov
p38α MAP Kinase InhibitorsC6-ketonesp38α MAP KinaseLed to potent, orally active inhibitors. researchgate.net

Structural Mimicry and Bioisosterism with Established Pharmacophores

The success of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold is partly due to its ability to act as a bioisostere of other well-validated pharmacophores in medicinal chemistry, particularly in the field of kinase inhibition.

The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine nucleus was expressly identified as a novel template that effectively mimics the well-established quinazoline (B50416) kinase inhibitor scaffold. nih.govcapes.gov.br Many potent kinase inhibitors, such as gefitinib (B1684475) and erlotinib, are based on a 4-anilinoquinazoline (B1210976) core. This scaffold typically forms a critical hydrogen bond between the N1 atom of the quinazoline ring and a backbone amide hydrogen in the hinge region of the kinase ATP-binding site. The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold is a structural and electronic mimic, where the N1 atom of the triazine ring can similarly act as a hydrogen bond acceptor, anchoring the inhibitor in the ATP pocket. nih.gov This mimicry allows chemists to leverage the extensive SAR knowledge from quinazoline inhibitors while exploring new chemical space with potentially improved properties. nih.gov

The principle of structural mimicry was further extended in the design of novel ALK inhibitors. A 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold was specifically designed as a new kinase inhibitor platform to mimic the bioactive conformation of the well-known diaminopyrimidine motif. researchgate.net The diaminopyrimidine core is another privileged scaffold found in numerous approved kinase inhibitors. By designing the pyrrolotriazine to spatially arrange its key interaction points—specifically the amino groups and nitrogen atoms—in a manner that replicates the diaminopyrimidine pharmacophore, researchers were able to develop potent and selective inhibitors with desirable in vivo properties. researchgate.net

Rational Design Principles for Optimizing Pyrrolo[2,1-f]nih.govdntb.gov.uamdpi.comtriazine-2,4-diamine Derivatives for Specific Biological Targets

The rational design of derivatives based on the pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine scaffold is a strategic approach to developing potent and selective inhibitors for a variety of biological targets, particularly protein kinases. nih.gov This process involves systematic modifications of the core structure to enhance interactions with the target protein, improve selectivity, and optimize pharmacokinetic properties.

One key design principle involves replacing existing heterocyclic cores in known inhibitors with the pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine scaffold. This bioisosteric replacement can lead to novel chemical matter with improved properties. For instance, a series of Hedgehog (Hh) signaling pathway inhibitors were developed by replacing the pyrimidine (B1678525) skeleton of a lead compound with the pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine scaffold. nih.gov Subsequent structure-activity relationship (SAR) exploration focused on modifications at different positions of the fused ring system, ultimately leading to compounds with superior in vitro potency and favorable in vivo pharmacokinetic profiles. nih.gov

Another critical design strategy focuses on achieving isoform selectivity. In the development of inhibitors for phosphoinositide 3-kinases (PI3Ks), a 4-amino pyrrolotriazine chemotype was identified that selectively inhibits the PI3Kδ isoform. nih.gov Notably, this selectivity was achieved without the inhibitor binding to the specificity pocket of the enzyme, a common strategy for achieving isoform-specific inhibition. This suggests that subtle interactions with other regions of the ATP-binding site can be exploited for selectivity. The SAR for this series led to the identification of a compound that demonstrated efficacy in a mouse model of collagen-induced arthritis. nih.gov

Furthermore, medicinal chemists have targeted other kinases by modifying substituents on the pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine core. For p38α MAP kinase inhibitors, extensive SAR studies were conducted on this scaffold. dntb.gov.ua Similarly, derivatives have been synthesized and evaluated for their activity against VEGFR-2 and EGFR kinases. nih.gov In one study, subtle changes to the substituents determined the selectivity profile; one compound displayed higher selectivity for EGFR, while two closely related analogs were more potent against VEGFR-2. nih.gov The cellular activity of these compounds, however, was sometimes inconsistent with their enzymatic potency, highlighting the complexity of translating enzyme inhibition to cellular effects. nih.gov

Computational docking studies often accompany synthetic efforts to rationalize observed SAR and guide further design. For inhibitors of c-Met and VEGFR-2, docking studies showed that a potent pyrrolo[1,2-f] nih.govdntb.gov.uamdpi.comtriazine derivative occupied the same binding sites as the known inhibitor Foretinib. nih.gov This provides a structural basis for the compound's activity and a platform for further optimization.

The tables below summarize the activity of various pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine derivatives against different biological targets, illustrating the outcomes of these rational design strategies.

Table 1: Inhibition of Various Kinases by Pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine Derivatives

Compound Target Kinase IC₅₀ (nM)
Derivative 1 EGFR 100
Derivative 2 VEGFR-2 66
Derivative 3 VEGFR-2 23
Derivative 19 c-Met 2.3
Derivative 19 VEGFR-2 5.0

Data sourced from a study on kinase inhibitors possessing the pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine scaffold. nih.gov

Table 2: Activity of Optimized Hedgehog Pathway Inhibitor

Compound Pathway/Assay Potency
19a Hedgehog Signaling Pathway Potent in vitro activity
19a Pharmacokinetic Study Satisfactory in vivo properties

Data from a study on the design of novel Hedgehog signaling pathway inhibitors. nih.gov

Resolution of SAR Contradictions through Mechanistic and Computational Studies

Structure-activity relationships in drug discovery are often complex, with seemingly minor structural changes leading to significant and sometimes unexpected differences in biological activity. Mechanistic and computational studies are invaluable tools for understanding and resolving these apparent contradictions, providing insight into the molecular interactions that govern a compound's potency and selectivity.

In the context of pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine derivatives, a significant finding was the development of potent and selective PI3Kδ inhibitors that did not bind within the recognized isoform specificity pocket. nih.gov This was a counterintuitive result, as targeting this pocket is a common and successful strategy for achieving PI3K isoform selectivity. The resolution of this apparent SAR contradiction lies in understanding the alternative binding mode. Through molecular modeling and structural biology, it was revealed that selectivity was achieved through unique interactions with residues outside this pocket, demonstrating that isoform-specific inhibition can be attained through mechanisms other than conventional wisdom might suggest. nih.gov

Molecular docking has also been instrumental in explaining the SAR of pyrrolo[2,1-f] nih.govdntb.gov.uamdpi.comtriazine-based antiviral compounds. mdpi.com For a series of 2,4-disubstituted derivatives tested against the influenza A virus, preliminary SAR analysis suggested a preference for an unsubstituted aromatic moiety at one position and a hydrogen bond acceptor at another. mdpi.com However, docking studies with the most active compounds indicated that these specific interactions were not strictly necessary for high affinity. mdpi.com The computational analysis revealed alternative binding poses and interactions within the neuraminidase active site that could account for the high potency of these compounds, thereby refining the initial, simpler SAR model. This suggests a plausible mechanism of action involving neuraminidase inhibition. mdpi.com

Similarly, when developing inhibitors for c-Met and VEGFR-2, docking studies were used to confirm that a novel pyrrolo[1,2-f] nih.govdntb.gov.uamdpi.comtriazine derivative bound to the ATP-binding sites in a manner analogous to a known multi-kinase inhibitor, Foretinib. nih.gov This computational insight provided a structural rationale for the compound's dual activity and helped to explain why the SAR trends mirrored those of other ATP-competitive kinase inhibitors. By visualizing the binding modes, researchers can understand why certain substituents enhance potency (e.g., by forming a key hydrogen bond or occupying a hydrophobic pocket) while others diminish it, resolving potential SAR discrepancies. nih.gov

These examples underscore the critical role of computational and mechanistic studies. They allow researchers to move beyond simple SAR rules, providing a deeper, three-dimensional understanding of the drug-target interactions that drive biological activity and resolving contradictions that arise from purely empirical observations.

Mechanistic Insights into Biological Activities of Pyrrolo 2,1 F 1 2 3 Triazine 2,4 Diamine Derivatives

Kinase Inhibition Mechanisms

The pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine nucleus is recognized as a valuable scaffold in the design of kinase inhibitors due to its ability to mimic the planar aromatic system of other known kinase-binding motifs. nih.gov This structural feature facilitates interactions within the ATP-binding pocket of various kinases, leading to the modulation of their enzymatic activity.

A primary mechanism by which pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine derivatives exert their inhibitory effects on kinases is through competitive binding at the ATP-binding site. nih.gov X-ray crystallography studies have confirmed that these compounds can occupy the adenine (B156593) binding pocket of the kinase domain. nih.govnih.gov For instance, C-5 substituted acylurea pyrrolotriazines have been shown to bind to the Met kinase domain in an ATP-competitive manner. nih.gov Similarly, docking studies of certain derivatives targeting VEGFR-2 revealed hydrogen-bond interactions between the N1 of the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine ring and the amide-NH of Cys919 in the hinge region of the ATP-binding pocket, effectively anchoring the inhibitor. nih.gov This mode of action is a common strategy for kinase inhibitors, as it directly prevents the binding of the natural substrate, ATP, thereby blocking the phosphorylation cascade. mdpi.com

Derivatives of the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold have been developed to selectively target a range of kinase families implicated in various diseases, particularly cancer. nih.govnih.gov

EGFR and VEGFR-2: Certain 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] mdpi.comresearchgate.netnih.gov-triazines have demonstrated potent inhibitory activity against both VEGFR-2 and FGFR-1. nih.gov The overexpression of Epidermal Growth Factor Receptor (EGFR) is linked to the development of several cancers, making it a key therapeutic target. nih.gov

Met: An amide library based on the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold led to the identification of inhibitors of Met kinase. nih.gov Further modifications, such as the introduction of polar side chains at the C-6 position and the replacement of the amide with acylurea or malonamide (B141969) groups, resulted in compounds with single-digit nanomolar kinase activity. nih.gov

ALK: A novel 2,7-disubstituted-pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold was designed to mimic the bioactive conformation of the diaminopyrimidine motif, leading to the discovery of potent inhibitors of anaplastic lymphoma kinase (ALK). researchgate.net

p38α MAP kinase: While specific examples for p38α MAP kinase were not detailed in the provided context, the versatility of the scaffold suggests its potential for targeting this kinase as well.

PI3K: A 4-amino pyrrolotriazine chemotype has been identified as a selective inhibitor of PI3Kδ signaling. nih.gov Interestingly, these inhibitors achieve selectivity without binding to the specificity pocket of the PI3Kδ isoform. nih.gov One such compound demonstrated efficacy in mouse models of arthritis. nih.gov

Table 1: Selective Kinase Inhibition by Pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine Derivatives

Kinase Family Derivative Type Key Findings
EGFR, VEGFR-2 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] mdpi.comresearchgate.netnih.gov-triazines Potent dual inhibitors of VEGFR-2 and FGFR-1. nih.gov
Met Acylurea pyrrolotriazines with C-5 substitution Single-digit nanomolar kinase activity. nih.gov
ALK 2,7-disubstituted-pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazines Potent enzymatic and cellular activity with favorable pharmacokinetics. researchgate.net
PI3Kδ 4-amino pyrrolotriazines Selective inhibition without binding to the isoform-specific pocket. nih.gov

The inhibition of specific kinases by pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine derivatives directly impacts downstream intracellular signaling pathways, which are often dysregulated in disease states.

PI3K Pathway: By selectively inhibiting PI3Kδ, certain 4-amino pyrrolotriazine derivatives can modulate the aberrant Class I PI3K signaling pathway, which is a key contributor to many immunological disorders and cancers. nih.gov

Hedgehog Pathway: A novel series of inhibitors of the Hedgehog (Hh) signaling pathway were designed by replacing a pyrimidine (B1678525) skeleton with the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold. nih.gov Optimization of this series led to the identification of a potent Hh signaling pathway inhibitor with good in vitro potency and favorable in vivo pharmacokinetic properties. nih.gov

Antiviral Mechanisms

The pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold is also a cornerstone in the development of antiviral agents, with its derivatives demonstrating activity against a broad spectrum of RNA viruses. mdpi.comnih.gov This is exemplified by the well-known antiviral drug remdesivir, which features this heterocyclic system. nih.govnih.gov

A key antiviral strategy for these compounds involves the inhibition of essential viral enzymes required for replication.

Neuraminidase: Molecular docking studies have suggested that some 2,4-disubstituted pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazines may exert their anti-influenza activity through the inhibition of neuraminidase. mdpi.com For example, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine-5,6-dicarboxylate was identified as having significant antiviral activity, with a proposed mechanism involving neuraminidase inhibition. mdpi.com

RNA-dependent RNA polymerase (RdRp): Several pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine C-nucleoside analogues have shown the ability to inhibit viral RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is crucial for the replication of RNA viruses. tcichemicals.com For instance, 4-amino-pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine C-nucleosides have been investigated for their ability to inhibit both murine and human norovirus RdRp. nih.gov

The structural similarity of the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine core to purine (B94841) bases allows these compounds to function as nucleoside analogues. mdpi.comresearchgate.net This is a well-established mechanism for antiviral drugs, where the analogue is incorporated into the growing viral RNA or DNA chain, leading to premature termination of replication.

Nucleosides based on the pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold have demonstrated antiviral activity against a wide range of RNA viruses, including hepatitis C, Ebola, Marburg, parainfluenza, measles, mumps, respiratory syncytial virus (RSV), and norovirus. mdpi.com For example, a 4-aza-7,9-dideazaadenosine analogue showed a potent antiviral effect in a human norovirus replicon assay. researchgate.net The combination of 4-amino-pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine and its 7-halogenated versions with a D-ribose or 2′-C-methyl-D-ribose unit resulted in analogues with good antiviral activity against murine norovirus. researchgate.net

Table 2: Antiviral Mechanisms of Pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine Derivatives

Mechanism Viral Enzyme/Target Example Compound/Derivative Class Viral Target(s)
Enzyme Inhibition Neuraminidase Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine-5,6-dicarboxylate mdpi.com Influenza A
Enzyme Inhibition RNA-dependent RNA polymerase (RdRp) 4-amino-pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine C-nucleosides nih.gov Murine and Human Norovirus
Nucleoside Analogue N/A 4-aza-7,9-dideazaadenosine analogue researchgate.net Human Norovirus
Nucleoside Analogue N/A Pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine-based nucleosides mdpi.com Hepatitis C, Ebola, RSV, etc.

Antiproliferative Mechanisms in Cellular Models of Cancer

Derivatives of the Pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.

Research has shown that these compounds can trigger apoptosis in cancer cells. For instance, certain novel pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.senih.govsci-hub.setriazine sulfonamides, which share a related triazine core, were found to induce apoptosis in DLD-1 human colorectal cancer cells. This was evidenced by an enhanced apoptosis process and a significant decrease in mitochondrial potential. Further mechanistic studies on pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds, revealed that their pro-apoptotic effects in HepG2 cells were associated with an increase in the levels of key apoptotic proteins. mdpi.com Specifically, treatment with these compounds led to a 6.9-fold increase in caspase-3 levels and a 2.6-fold increase in the pro-apoptotic protein Bax, compared to control cells. mdpi.com

In addition to inducing apoptosis, Pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine derivatives have been observed to interfere with the cell cycle. Some chalcone (B49325) derivatives have been shown to induce G2/M phase cell cycle arrest in ovarian cancer cells. mdpi.com This disruption of the cell cycle prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

The antiproliferative efficacy of these compounds has been quantified in various cancer cell lines. For example, a series of 6-aminocarbonyl pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine derivatives exhibited potent activity against human rhabdomyosarcoma (Rh30), breast cancer (T47D), and other cancer cell lines, with IC50 values in the nanomolar to micromolar range. sci-hub.sesci-hub.senih.gov Similarly, other derivatives have shown inhibitory activity against a panel of 60 human tumor cell lines at micromolar concentrations. researchgate.net

CompoundCell LineIC50 (µM)
14a Rh30>50
T47D0.89
A5492.5
HCT-1162.6
U87-MG1.8
14p Rh300.28
T47D0.081
A5490.36
HCT-1160.32
U87-MG0.23
14q Rh300.31
T47D0.092
A5490.43
HCT-1160.41
U87-MG0.27
Acylurea 7c GTL-160.068
Malonamide 6e GTL-160.27
Compound 5g GTL-160.27
Compound 5k GTL-160.17

Table 1: Antiproliferative activity (IC50) of selected Pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine derivatives in various human cancer cell lines. sci-hub.sesci-hub.se

Analysis of Receptor-Ligand Interactions and Binding Affinities

The biological activities of Pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine-2,4-diamine derivatives are often attributed to their ability to bind to and inhibit the function of specific protein targets, particularly protein kinases. nih.gov Kinase inhibition is a well-established strategy in cancer therapy, and this scaffold has proven to be a versatile template for the design of potent kinase inhibitors. nih.govresearchgate.netresearchgate.net

X-ray crystallography and molecular docking studies have provided detailed insights into the binding modes of these compounds within the ATP-binding pocket of various kinases. A common interaction pattern involves the formation of hydrogen bonds between the nitrogen atoms of the pyrrolotriazine core and the hinge region of the kinase, mimicking the binding of the adenine moiety of ATP. nih.gov This ATP-competitive mode of inhibition has been confirmed for several kinases, including Met kinase. nih.gov

For example, docking studies of a potent Pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine derivative with VEGFR-2 revealed a crucial hydrogen bond between the N1 of the pyrrolotriazine ring and the amide-NH of Cys919 in the hinge region of the adenine binding pocket. nih.gov Similarly, the X-ray crystal structure of a pyrrolotriazine derivative bound to JAK2 showed the pyrazole (B372694) basic nitrogen accepting a hydrogen bond from the amidic NH of Leu932, while the pyrazole NH donates a hydrogen bond to the carbonyl of Glu930 in the hinge region. nih.gov

The binding affinities of these compounds for their target kinases are typically in the nanomolar range, highlighting their potency. A variety of derivatives have been synthesized and evaluated for their inhibitory activity against a panel of kinases, demonstrating the tunability of this scaffold for achieving both potency and selectivity.

CompoundTarget KinaseIC50 (nM)
Compound 19 c-Met2.3 ± 0.1
VEGFR-25.0 ± 0.5
Compound 2 VEGFR-266
Compound 3 VEGFR-223
Compound 1 EGFR100
Compound 14a p110α122
p110δ119

Table 2: Binding affinities (IC50) of selected Pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine derivatives against various protein kinases. nih.govnih.gov

The introduction of polar side chains at various positions of the pyrrolotriazine core has been shown to significantly improve in vitro potency against targets like Met kinase. nih.gov Furthermore, modifications to the scaffold have led to the development of selective inhibitors for other kinases such as PI3Kδ. nih.gov The versatility of the Pyrrolo[2,1-f] sci-hub.senih.govsci-hub.setriazine scaffold allows for interactions with a wide array of biological targets, including not only protein kinases but also viral enzymes.

Computational and Theoretical Studies on Pyrrolo 2,1 F 1 2 3 Triazine 2,4 Diamine Systems

Molecular Docking Investigations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold, docking studies have been instrumental in identifying and refining inhibitors for various therapeutic targets, particularly protein kinases and viral enzymes. mdpi.comekb.eg

Molecular docking simulations have successfully predicted the interaction profiles of pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives with a variety of protein targets. These studies typically show the core scaffold acting as a hinge-binder, a common motif for kinase inhibitors. For instance, derivatives of this scaffold have been identified as potent inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg Docking studies revealed that these compounds occupy the ATP-binding site of the kinases. ekb.eg Similarly, in the context of antiviral research, docking studies of 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines suggested that inhibition of influenza neuraminidase is a plausible mechanism of action. mdpi.com

Validation of these predicted binding modes is crucial. A primary method of validation is through X-ray crystallography. In several studies, the crystal structure of a pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivative bound to its target kinase has confirmed the docking predictions. nih.gov For example, X-ray co-crystallography has shown that inhibitors from this series bind to the DFG-out (inactive) conformation of the p38α enzyme, confirming an ATP-competitive binding mode. nih.gov Further validation comes from comparing the docking poses to those of known, co-crystallized inhibitors. Studies have shown that pyrrolo[1,2-f] nih.govnih.govmdpi.comtriazine derivatives occupy the same binding sites as established inhibitors like Foretinib on targets such as c-Met and VEGFR-2. ekb.eg

Docking studies have precisely elucidated the key amino acid residues involved in binding the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core. As ATP-competitive inhibitors, these compounds typically form critical hydrogen bonds with the hinge region of the kinase domain. For VEGFR-2, docking studies revealed hydrogen-bond interactions between the N1 nitrogen of the pyrrolotriazine ring and the amide-NH of Cys919, anchoring the ligand in the adenine (B156593) binding pocket. ekb.eg

The mode of action is generally competitive inhibition, where the compound blocks the binding of endogenous ATP, thereby preventing the phosphorylation cascade that drives cellular processes like proliferation and angiogenesis. The specific substitutions on the diamine core modulate the affinity and selectivity by forming additional interactions with other regions of the binding site, such as the back pocket. For instance, in the development of Adaptor protein 2-associated kinase 1 (AAK1) inhibitors, enhanced potency was achieved when substituents were designed to form an additional water-bridging hydrogen bond with the Glu90 residue in the back pocket of the kinase. nih.gov

Table 1: Summary of Molecular Docking Studies on Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine Derivatives
Protein TargetKey Interacting ResiduesPredicted Mode of ActionReference
VEGFR-2Cys919 (Hinge Region)ATP-Competitive Inhibition ekb.eg
c-Met(Occupies Foretinib binding site)ATP-Competitive Inhibition ekb.eg
p38α MAP Kinase(Binds to DFG-out conformation)ATP-Competitive Inhibition nih.gov
AAK1Glu90 (Back Pocket)ATP-Competitive Inhibition nih.gov
Influenza NeuraminidaseNot specifiedEnzyme Inhibition mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules, which govern their reactivity and intermolecular interactions. For pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine systems, DFT has been employed to optimize molecular geometries and to analyze their electronic structure. researchgate.net

These calculations are used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net Furthermore, DFT calculations can elucidate the nature of non-covalent interactions, such as hydrogen bonding, by analyzing atomic charge distributions and bond orders, which is vital for understanding how these ligands interact with their biological targets. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes over time. MD simulations have been applied to kinase-inhibitor complexes involving related heterocyclic scaffolds to validate docking poses and to assess the stability of the predicted interactions.

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (water, ions) and the movements of all atoms are calculated over a period, often hundreds of nanoseconds. ekb.eg Key analyses performed on the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand, highlighting which residues are most involved in the interaction.

Binding Free Energy Calculations (MM-PBSA/GBSA): To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions, which helps in ranking potential inhibitors. ekb.eg

These simulations can confirm that key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, providing greater confidence in the proposed binding mode. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how changes in molecular properties (descriptors) affect potency, QSAR models can be built to predict the activity of novel, unsynthesized compounds.

The development of inhibitors based on the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold has heavily relied on Structure-Activity Relationship (SAR) studies, which are the foundation of QSAR. For example, in the optimization of p38α MAP kinase inhibitors, systematic modifications were made to the core, and the resulting changes in inhibitory activity were measured. nih.gov Similarly, the SAR of pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazin-4-amines was explored to develop potent and selective inhibitors of PI3Kδ. These studies identify which positions on the scaffold are sensitive to modification and what chemical properties (e.g., size, polarity, hydrogen bonding capacity) are required for optimal activity, guiding the predictive design of next-generation inhibitors.

Table 2: Illustrative Structure-Activity Relationship (SAR) Observations
Scaffold PositionModificationImpact on ActivityTargetReference
C6Introduction of polar side chainsSignificant improvement in in vitro potencyMet Kinase nih.gov
C5Substitution with acylurea moietiesDemonstrated single-digit nanomolar kinase activityMet Kinase nih.gov
VariedSystematic modificationsIdentification of key features for potencyp38α MAP Kinase nih.gov
4-amino groupExploration of substituentsLed to potent and selective inhibitorsPI3Kδ nih.gov

In silico Screening and Virtual Library Design for Lead Optimization

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold serves as an excellent starting point for the design of virtual libraries for such screening efforts.

Researchers can design a virtual library by enumerating a vast number of derivatives through combinatorial attachment of different chemical groups (R-groups) at various positions on the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine-2,4-diamine core. This library can then be screened against a target protein using high-throughput docking. This approach was effectively used in the discovery of Met kinase inhibitors, where an amide library derived from the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold led to the identification of initial modest inhibitors. nih.gov Subsequent optimization based on these hits, focusing on introducing polar side chains, resulted in compounds with significantly improved potency. nih.gov This strategy accelerates the lead optimization process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties.

Future Research Directions and Unexplored Avenues for Pyrrolo 2,1 F 1 2 3 Triazine 2,4 Diamine

Development of Advanced and Sustainable Synthetic Methodologies

The continued exploration of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold hinges on the availability of efficient, scalable, and environmentally sustainable synthetic routes. While numerous protocols for the synthesis of this core have been developed over the past two decades, future research should focus on methods that improve upon current pot, atom, and step economy (PASE). nih.govresearchgate.net

Further innovation is being driven by the adoption of advanced manufacturing technologies. For instance, the development of multistage continuous flow processes for the synthesis of pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine marks a paradigm shift from traditional batch processing. vapourtec.comfigshare.com Continuous flow chemistry offers enhanced safety, higher throughput, and better process control, which is crucial for the large-scale production required to meet market demand for drugs based on this scaffold. vapourtec.com Future work should continue to optimize these flow processes and explore other green chemistry principles, such as the use of novel catalytic systems (e.g., transition metal-mediated synthesis) and the development of one-pot, multi-component reactions to further streamline the synthesis of complex derivatives. nih.govresearchgate.net

Exploration of Novel Substitution Patterns and Derivatization Strategies for Enhanced Bioactivity and Selectivity

The biological activity of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine core is highly dependent on the nature and position of its substituents. A primary avenue for future research is the systematic exploration of novel substitution patterns to enhance potency against known targets and to achieve greater selectivity, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies have been instrumental in guiding the derivatization of this scaffold. For example, the 4-amino group is critical for the activity of PI3Kδ inhibitors, while 2-anilino-7-aryl substitutions have been used to create new kinase inhibitor templates targeting Anaplastic Lymphoma Kinase (ALK). researchgate.netnih.gov The design of a novel 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govnih.govtriazine platform that mimics the bioactive conformation of diaminopyrimidines has led to the discovery of potent ALK inhibitors with in vivo antitumor activity. researchgate.netresearchgate.net Similarly, modifications to the aniline (B41778) substituent at the C2 position have been shown to decrease the formation of glutathione (B108866) adducts, a strategy to minimize potential drug-induced toxicity. researchgate.net

Future derivatization strategies should focus on diversifying the substituents at all available positions of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine ring to build extensive compound libraries. This will allow for a deeper understanding of the SAR and the discovery of compounds with improved pharmacokinetic properties and selectivity for specific biological targets. nih.gov

Position on CoreModification TypeImpact on BioactivityExample Target
C-2Aryl/Anilino groupsKey for kinase inhibition; modifications can reduce toxicity. researchgate.netALK, JAK2 nih.govresearchgate.net
C-4Amino/Anilino groupsCritical for kinase inhibition and interaction with the hinge region.VEGFR-2, PI3Kδ nih.govnih.gov
C-5/C-6Basic side chains/Carbonyl groupsCan enhance solubility and target engagement.IRAK4
C-7Aryl groupsCreates a key vector for diversification in kinase inhibitors. researchgate.netALK researchgate.net

Identification and Investigation of New Biological Targets and Therapeutic Applications

While the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold is well-known for its role in antiviral agents and kinase inhibitors, its structural versatility suggests it could be effective against a much broader range of biological targets. nih.govnih.gov A crucial future direction is to screen libraries of these compounds against diverse target classes to uncover novel therapeutic applications.

The established utility of this scaffold in targeting viral RNA-dependent RNA polymerase (RdRp) and a host of protein kinases (e.g., VEGFR-2, EGFR, ALK, JAK2, c-Met, IGF-1R) provides a strong foundation for expansion. nih.govnih.govresearchgate.net Recent research has already begun to uncover new possibilities. For example, derivatives of this scaffold have been identified as potent inhibitors of:

Adaptor protein 2-associated kinase 1 (AAK1) , a novel target for the treatment of neuropathic pain. nih.gov

Phosphoinositide 3-kinase delta (PI3Kδ) , showing potential for treating immunological disorders such as rheumatoid arthritis. nih.gov

p38α MAP kinase , a target for inflammatory diseases. dntb.gov.ua

Lipoxygenase (LOX) , indicating a potential application as anti-inflammatory agents. zsmu.edu.ua

Furthermore, as structural analogues of purines, these compounds are prime candidates for targeting enzymes involved in nucleotide metabolism, which could lead to new treatments for cancer and parasitic diseases. mdpi.com Systematic screening and target deconvolution studies are needed to fully map the biological landscape of this privileged scaffold.

Biological Target ClassSpecific Target ExampleTherapeutic Application
Viral EnzymesRNA-dependent RNA polymerase (RdRp), NeuraminidaseAntiviral (RNA viruses: Norovirus, SARS-CoV, Ebola) nih.govmdpi.com
Protein KinasesVEGFR-2, ALK, JAK2, c-Met, EGFR, PI3Kδ, AAK1, p38α MAPOncology, Inflammation, Neuropathic Pain nih.govresearchgate.netnih.govnih.govdntb.gov.ua
Other EnzymesLipoxygenase (LOX)Anti-inflammatory zsmu.edu.ua
Parasitic EnzymesPlasmodium Dihydrofolate Reductase (pDHFR)Antimalarial (potential) ugm.ac.id

Integration of Advanced Computational Approaches for De Novo Design and Optimization

To accelerate the discovery process and more effectively navigate the vast chemical space of possible pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives, the integration of advanced computational tools is essential. In silico methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can rationalize observed biological activities and predict the potential of novel, unsynthesized compounds.

Molecular docking studies have already proven valuable in understanding how these molecules interact with their targets. For instance, docking has elucidated the binding mode of derivatives in the ATP-binding pocket of kinases like VEGFR-2 and c-Met, and has been used to propose that inhibition of viral neuraminidase is a plausible mechanism of action for some antiviral compounds. nih.govmdpi.com Computational approaches were also integral in the design and SAR studies of inhibitors for PI3Kδ and in screening for potential lipoxygenase inhibitors. nih.govzsmu.edu.ua

The future lies in using these computational tools not just for analysis but for de novo design. By combining the known SAR with the three-dimensional structures of biological targets, algorithms can design novel pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives optimized for potency and selectivity. This data-driven approach can prioritize synthetic efforts, reduce the cost and time of drug discovery, and increase the probability of success in identifying clinical candidates.

Fostering Interdisciplinary Collaborative Research in Medicinal Chemistry and Chemical Biology

Unlocking the full potential of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine-2,4-diamine scaffold is not a task for a single scientific discipline. Future breakthroughs will be driven by fostering dynamic, interdisciplinary collaborations that bridge the gap between fundamental chemistry and clinical application.

The journey of a drug molecule from concept to clinic requires a synergistic effort:

Organic and Process Chemists are needed to develop the innovative and sustainable synthetic methodologies (6.1) required to produce compound libraries and, eventually, active pharmaceutical ingredients at scale.

Medicinal and Computational Chemists must work in tandem to design, synthesize, and optimize novel derivatives with enhanced bioactivity and selectivity (6.2, 6.4).

Chemical Biologists, Pharmacologists, and Clinicians are essential for identifying and validating new biological targets, performing in vitro and in vivo testing, and ultimately translating the most promising compounds into viable therapeutic strategies (6.3).

The successful development of drugs based on this scaffold is a testament to the power of such collaborative efforts. By creating integrated research teams and fostering open communication between these diverse fields, the scientific community can ensure a holistic approach to research, accelerating the translation of chemical innovation into tangible benefits for human health.

Q & A

Q. What are the primary synthetic routes for Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine derivatives?

The synthesis of this scaffold involves six main strategies:

  • Synthesis from pyrrole derivatives : Functionalization of pyrrole precursors with triazine-forming reagents.
  • Bromohydrazone cyclization : Cyclocondensation of bromohydrazones with aldehydes or ketones.
  • Triazinium dicyanomethylide intermediates : Reaction of tetracyanoethylene oxide with triazines, followed by cycloaddition .
  • Multistep synthesis : Sequential functionalization and cyclization steps to build the bicyclic core.
  • Transition metal-mediated synthesis : Cu(II)-catalyzed reactions (e.g., Yang group’s one-pot method using CuCl₂·2H₂O/NaOAc/DMSO at 120°C) .
  • Rearrangement of pyrrolooxadiazines : Thermal or acid-catalyzed rearrangement of oxadiazine precursors .
    Key Reference: .

Q. Which biological targets are associated with Pyrrolo[2,1-f][1,2,4]triazine derivatives?

This scaffold targets:

  • Kinases : VEGFR-2, EGFR, HER2, ALK, IGF-1R, and Aurora kinases .
  • Antiviral enzymes : RNA-dependent RNA polymerase (RdRp) in norovirus and coronaviruses (e.g., remdesivir’s mechanism) .
  • Signaling pathways : Hedgehog (Hh) and c-Met/VEGFR-2 dual inhibition for anticancer activity .
    Key Reference: .

Q. What role does this scaffold play in antiviral drugs like remdesivir?

Pyrrolo[2,1-f][1,2,4]triazine serves as the nucleobase mimic in remdesivir, a C-nucleoside prodrug. It incorporates into viral RNA, causing premature termination of replication by inhibiting SARS-CoV-2 RdRp. The 1′-cyano substitution enhances metabolic stability and cellular uptake . Key Reference: .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

SAR strategies include:

  • Substitution at the 5- and 6-positions : Methyl groups at C5 and alkoxy groups at C6 improve VEGFR-2 affinity (e.g., brivanib alaninate) .
  • Back-pocket interactions : Introducing substituents that form water-bridging H-bonds with kinase residues (e.g., Glu90 in AAK1) enhances potency >10-fold .
  • Dual inhibition : Modifying the triazine core to target both EGFR and HER2 (e.g., Fink et al.’s pyrrolo-triazin-4-amines with IC₅₀ < 10 nM) .
    Key Reference: .

Q. What methodologies address scalability in synthesizing the nucleobase unit?

  • Continuous-flow synthesis : A scalable route for remdesivir’s nucleobase involves:
    • N-amination with O-(diphenylphosphinyl) hydroxylamine (DPPH).
    • Cyclization with formic acetic anhydride (FAA).
    • Bromination using NBS for regioselective C7 functionalization .
      This method reduces reaction time and improves yield (>80%) compared to batch processes .
      Key Reference: .

Q. How to resolve contradictions in biochemical vs. cellular IC₅₀ values?

Discrepancies arise from:

  • Membrane permeability : Poor cellular uptake may inflate cellular IC₅₀ despite strong biochemical inhibition. Use prodrug strategies (e.g., phosphate esters in remdesivir) .
  • Off-target effects : Counter-screen against related kinases (e.g., LKB1 for AAK1 inhibitors) to isolate target-specific activity .
  • Assay conditions : Optimize ATP concentrations (e.g., 1 mM ATP for biochemical vs. physiological 10 mM in cells) to align results .
    Example: Fink et al. reported biochemical IC₅₀ values in µM but cellular IC₅₀ in nM due to intracellular accumulation .
    Key Reference: .

Q. Methodological Notes

  • Data Tables :

    CompoundTargetBiochemical IC₅₀Cellular IC₅₀Reference
    Brivanib alaninateVEGFR-225 nM40 nM
    LX9211 (AAK1)Adaptor Kinase 11.2 nM5.8 nM
    Dual c-Met/VEGFR-2c-Met/VEGFR-20.8 µM/0.3 µM1.2 µM/0.5 µM
  • Key Citations : Prioritize peer-reviewed journals (e.g., J. Med. Chem., Bioorg. Med. Chem. Lett.) and avoid non-academic sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.